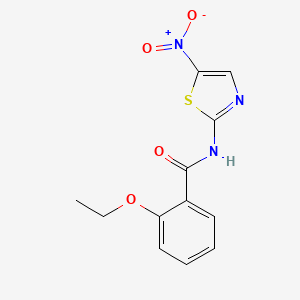
2-エトキシ-N-(5-ニトロ-1,3-チアゾール-2-イル)ベンザミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
2-Ethoxy-N-(5-nitro-1,3-thiazol-2-yl)benzamide has several applications in scientific research:
準備方法
The synthesis of 2-ethoxy-N-(5-nitro-1,3-thiazol-2-yl)benzamide typically involves the condensation of 2-ethoxybenzoyl chloride with 5-nitro-1,3-thiazol-2-amine . The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography .
化学反応の分析
2-Ethoxy-N-(5-nitro-1,3-thiazol-2-yl)benzamide undergoes various chemical reactions, including:
作用機序
The mechanism of action of 2-ethoxy-N-(5-nitro-1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects . The thiazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity .
類似化合物との比較
2-Ethoxy-N-(5-nitro-1,3-thiazol-2-yl)benzamide can be compared with other similar compounds such as:
N-(5-Nitrothiazol-2-yl)benzamide: Similar structure but lacks the ethoxy group, which may affect its reactivity and biological activity.
5-Nitro-1,2-benzothiazol-3-amine: Contains a benzothiazole ring instead of a thiazole ring, which may result in different chemical and biological properties.
N-(5-Nitro-1,3-thiazol-2-yl)-2-phenylacetamide: Similar structure but with a phenylacetamide group instead of an ethoxybenzamide group, which may influence its solubility and reactivity.
2-Ethoxy-N-(5-nitro-1,3-thiazol-2-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties .
生物活性
2-Ethoxy-N-(5-nitro-1,3-thiazol-2-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, synthesis, and biological effects, including antimicrobial activity and enzyme inhibition.
The molecular formula of 2-ethoxy-N-(5-nitro-1,3-thiazol-2-yl)benzamide is C12H11N3O4S, with a molecular weight of 293.3 g/mol. The compound features an ethoxy group and a nitro-substituted thiazole ring, which contribute to its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 293.3 g/mol |
| Molecular Formula | C12H11N3O4S |
| LogP | 3.2115 |
| Polar Surface Area | 74.841 Ų |
| Hydrogen Bond Acceptors | 8 |
| Hydrogen Bond Donors | 1 |
Synthesis
The synthesis of this compound typically involves the condensation of 2-ethoxybenzoyl chloride with 5-nitro-1,3-thiazol-2-amine. This method allows for the introduction of both the ethoxy and thiazole functionalities, which are critical for its biological activity .
Antimicrobial Activity
Recent studies have indicated that compounds related to thiazole derivatives exhibit significant antimicrobial properties. For instance, derivatives similar to 2-ethoxy-N-(5-nitro-1,3-thiazol-2-yl)benzamide have shown promising results against various bacterial strains.
- Minimum Inhibitory Concentrations (MICs) :
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. The nitro group can undergo reduction, leading to reactive intermediates that interact with cellular components and may inhibit specific enzymes involved in pathogenic processes .
Case Studies
Case Study: Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of various thiazole derivatives, including those structurally related to 2-ethoxy-N-(5-nitro-1,3-thiazol-2-yl)benzamide. The findings revealed that compounds with electron-withdrawing groups exhibited enhanced antibacterial properties against resistant strains of bacteria compared to traditional antibiotics .
Case Study: Enzyme Interaction
Another investigation focused on the interaction of similar compounds with transthyretin (TTR) aggregates, revealing that modifications in the thiazole ring significantly impacted their ability to inhibit protein aggregation associated with amyloid diseases . This suggests a broader application for such compounds in treating neurodegenerative disorders.
The proposed mechanism involves the reduction of the nitro group to form reactive intermediates that can covalently modify proteins or nucleic acids within microbial cells or other biological systems. This interaction potentially disrupts vital cellular functions, leading to cell death or inhibition of growth.
特性
IUPAC Name |
2-ethoxy-N-(5-nitro-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O4S/c1-2-19-9-6-4-3-5-8(9)11(16)14-12-13-7-10(20-12)15(17)18/h3-7H,2H2,1H3,(H,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUXVMRRMIHMUOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=NC=C(S2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














